Ethyl (octadecylsulfanyl)acetate
Description
Ethyl (octadecylsulfanyl)acetate is an organic compound characterized by an ester functional group (CH₃COO–) linked to an octadecylsulfanyl (C₁₈H₃₇S–) moiety. Its molecular formula is C₂₂H₄₂O₂S, with a molecular weight of 370.63 g/mol. However, direct data on its applications are sparse in the provided evidence, necessitating extrapolation from structurally related compounds.
Properties
CAS No. |
103808-52-2 |
|---|---|
Molecular Formula |
C22H44O2S |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
ethyl 2-octadecylsulfanylacetate |
InChI |
InChI=1S/C22H44O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-22(23)24-4-2/h3-21H2,1-2H3 |
InChI Key |
DTVAITXITJXNKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (octadecylsulfanyl)acetate typically involves the esterification of octadecylsulfanylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation units to purify the product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (octadecylsulfanyl)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken to yield octadecylsulfanylacetic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Oxidation: The sulfur atom in the octadecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products Formed
Hydrolysis: Octadecylsulfanylacetic acid and ethanol.
Reduction: Octadecylsulfanyl alcohol.
Oxidation: Sulfoxides or sulfones of the octadecylsulfanyl group.
Scientific Research Applications
Ethyl (octadecylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive molecule due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl (octadecylsulfanyl)acetate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active octadecylsulfanylacetic acid, which can then interact with cellular pathways. The sulfur atom in the octadecylsulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares ethyl (octadecylsulfanyl)acetate with sulfanyl-, sulfonyl-, and substituted acetates:
Key Observations:
- Substituent Effects : The octadecylsulfanyl group in the target compound confers extreme hydrophobicity, whereas dichlorophenyl or methylphenyl substituents introduce aromaticity and moderate polarity .
- Functional Groups : Sulfonyl groups (e.g., in ethyl [(4-methylphenyl)sulfonyl]acetate) increase polarity and solubility in polar solvents compared to thioether-containing analogs .
Crystallographic and Geometric Comparisons
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate () provides crystallographic data for structural benchmarking:
These angles suggest planar geometry around the ester carbonyl and aromatic rings, a feature likely shared with this compound. However, the long alkyl chain in the latter may induce steric hindrance, altering packing efficiency in solid states.
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